D-Phenylalanine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

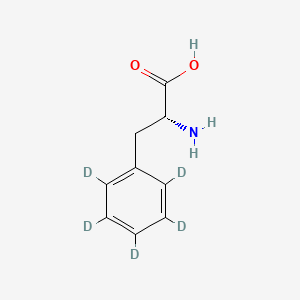

(2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-NQJMBGHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of D-Phenylalanine-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of D-Phenylalanine-d5. The information is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of this compound.

Core Physicochemical Properties

This compound is a stable isotope-labeled version of the D-isomer of the essential amino acid phenylalanine. In this molecule, the five hydrogen atoms on the phenyl ring are replaced with deuterium atoms. This isotopic substitution makes it a valuable tool in various research applications, particularly in mass spectrometry-based studies for use as an internal standard for the quantification of phenylalanine.[1][2]

General Properties

| Property | Value | Reference |

| Chemical Name | (2R)-2-Amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | [3] |

| Synonyms | (R)-3-Phenyl-2-aminopropanoic Acid-d5, D-Phenyl-d5-alanine | [3] |

| CAS Number | 362049-55-6 | [3] |

| Molecular Formula | C₉H₆D₅NO₂ | [1] |

| Appearance | White solid | [4] |

Molecular and Isotopic Properties

| Property | Value | Reference |

| Molecular Weight | 170.22 g/mol | [3][5][6] |

| Exact Mass | 170.110362323 Da | [6] |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥98% | [5] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₅) | [1] |

Thermodynamic and Solubility Data

The solubility of this compound is a critical parameter for its application in various experimental settings. Due to the minimal impact of deuterium substitution on solubility, data for the non-deuterated form, D-Phenylalanine, serves as a reliable proxy.

Melting Point

| Compound | Melting Point (°C) | Reference |

| DL-Phenyl-d5-alanine | 266-267 (decomposes) | [7] |

| L-Phenyl-d5-alanine | 270-275 (decomposes) | [8] |

| D-Phenylalanine | 273-276 | [9] |

Solubility

| Solvent | Solubility | Reference |

| Water | ≥ 12.5 mg/mL (73.43 mM) | [3] |

| PBS (pH 7.2) | Slightly soluble | [1] |

| Methanol | Slightly soluble | [9] |

Note: The solubility of L-phenylalanine in water has been reported to increase with temperature. This trend is expected to be similar for this compound.

Spectroscopic Data

Spectroscopic data is essential for the identification and quantification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is significantly different from that of unlabeled D-Phenylalanine. The aromatic region of the ¹H NMR spectrum, which typically shows signals for the five phenyl protons, will be absent for this compound. The remaining signals will correspond to the protons at the alpha and beta carbons.

-

Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a mass-to-charge ratio (m/z) that is 5 units higher than its unlabeled counterpart due to the five deuterium atoms. This mass shift is the basis for its use as an internal standard in quantitative mass spectrometry.[7][8] A gas chromatography/mass spectrometry (GC/MS) method for measuring very low levels of enrichment of d5-phenylalanine has been described.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic peaks for the amino acid functional groups (amine and carboxylic acid). The C-D stretching vibrations of the deuterated phenyl ring will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the unlabeled compound.

Experimental Protocols

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This compound is frequently used as an internal standard for the accurate quantification of phenylalanine in biological samples by LC-MS.[1][2] A typical protocol involves the following steps:

Sample Preparation:

-

Protein Precipitation: To a known volume of a biological sample (e.g., plasma, serum, cell lysate), add a protein precipitating agent such as acetonitrile or methanol containing a known concentration of this compound.

-

Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used for the separation of amino acids.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape, is typically employed.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.

-

Injection Volume: 5-10 µL of the prepared sample is injected.

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The transitions monitored would be for both the analyte (unlabeled phenylalanine) and the internal standard (this compound).

Metabolic and Mechanistic Insights

Phenylalanine Metabolism

L-phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine and subsequently for neurotransmitters like dopamine, norepinephrine, and epinephrine. The metabolic pathway of phenylalanine is a crucial area of study in various metabolic disorders.

References

- 1. caymanchem.com [caymanchem.com]

- 2. sepax-tech.com.cn [sepax-tech.com.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Solubility of amino acids in pure solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. DL-Phenylalanine, TMS derivative [webbook.nist.gov]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 10. The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of D-Phenylalanine-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of D-Phenylalanine-d5, an isotopically labeled amino acid of significant interest in pharmaceutical research and metabolic studies. The document details both chemical and enzymatic synthetic routes, with a focus on enantioselective strategies and the resolution of racemic mixtures. Purification techniques, including chiral chromatography and crystallization of diastereomeric salts, are discussed in depth. Experimental protocols, quantitative data, and visual workflows are presented to offer a practical resource for researchers in the field.

Introduction

This compound, in which the five hydrogen atoms of the phenyl ring are replaced with deuterium, is a valuable tool in drug development and metabolic research.[1][2][3] Its use as an internal standard in mass spectrometry-based quantification allows for precise analysis of biological samples.[1][4] Furthermore, the kinetic isotope effect imparted by deuterium substitution can be leveraged to study enzyme mechanisms and alter drug metabolism profiles. This guide outlines the key methodologies for preparing and purifying high-purity this compound.

Synthesis of Deuterated Phenylalanine

The synthesis of this compound typically involves two key stages: the introduction of deuterium atoms onto the phenyl ring and the establishment of the D-chiral center. These can be achieved through various strategies, often resulting in a racemic mixture of DL-Phenylalanine-d5 that subsequently requires chiral resolution.

Deuteration of the Phenyl Ring

Several methods exist for the deuteration of the aromatic ring of phenylalanine or its precursors.

-

Metal-Catalyzed Hydrogen-Deuterium Exchange: A common and efficient method involves the use of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), in the presence of a deuterium source like deuterium oxide (D₂O).[5][6][7] This method can achieve high levels of deuteration on the aromatic ring.[8] Reaction conditions such as temperature and pressure can be optimized to control the extent and selectivity of deuteration.[5][6][7] One study demonstrated the selective deuteration of the aromatic ring of L-phenylalanine with up to 90% deuterium incorporation using 85% D₂SO₄ at 50°C over 2.5 days, without loss of stereochemistry.[8] Another approach utilizes a Pd/C-H₂-D₂O system, which allows for selective deuteration at the β-position at 110°C without racemization, while higher temperatures (160°C) can also deuterate the α-position, albeit with some racemization.[6]

-

Synthesis from Deuterated Precursors: An alternative strategy is to start the synthesis with a commercially available deuterated precursor, such as benzene-d6. Standard organic synthesis routes can then be employed to build the alanine side chain. For instance, a synthetic route can involve the enzymatic deacylation of acetylphenyl-d5-alanine, which is obtained from the catalytic reduction (deuteriumation) of a derivative of benzaldehyde-d6.[9]

Enantioselective Synthesis and Chiral Resolution

Achieving the desired D-enantiomer of Phenylalanine-d5 can be accomplished through direct asymmetric synthesis or by resolving a racemic mixture of DL-Phenylalanine-d5.

-

Enzymatic Methods: Enzymatic synthesis is highly valued for its stereospecificity and environmentally friendly nature.[10] Several enzymatic routes are employed for the production of D-amino acids, including D-phenylalanine.[10][11][12]

-

Hydantoinase Process: This is a primary commercial method for producing D-amino acids.[10] It involves the hydrolysis of a DL-5-monosubstituted hydantoin by a D-hydantoinase, followed by the hydrolysis of the resulting N-carbamoyl-D-amino acid by a carbamoylase to yield the free D-amino acid.[10]

-

Transamination and Reductive Amination: These methods can convert a keto-acid precursor (e.g., phenylpyruvic acid) into the corresponding amino acid with high enantioselectivity.[10]

-

Stereoinversion from L-Phenylalanine: A one-pot biocatalytic cascade can be used to convert L-phenylalanine into D-phenylalanine. This involves the deamination of L-phenylalanine to phenylpyruvic acid, followed by a stereoselective reductive amination to produce D-phenylalanine with high yield and enantiomeric excess.[13]

-

-

Chiral Resolution of Racemic DL-Phenylalanine-d5: Since many deuteration methods result in a racemic mixture, chiral resolution is a critical purification step.[5][14][15]

-

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent (e.g., tartaric acid or brucine) to form a pair of diastereomeric salts.[15] These salts have different solubilities, allowing for their separation by fractional crystallization.[15] The desired enantiomer is then recovered by removing the resolving agent.[15]

-

Chiral Column Chromatography: This is a powerful analytical and preparative technique for separating enantiomers.[16][17] Chiral stationary phases (CSPs) are used to differentially interact with the D- and L-enantiomers, leading to their separation.[16] For instance, CHIROBIOTIC™ T columns have been used for the chiral separation of D- and L-Phenylalanine.[16]

-

Experimental Protocols

General Protocol for Pt/C-Catalyzed Deuteration of Phenylalanine

This protocol is adapted from a general method for the deuteration of amino acids.[5]

-

Reaction Setup: A mixture of L-phenylalanine (1 g) and 3 wt% Pt/C catalyst (0.40 g) is prepared in a solution of 2-propanol (4 mL) and D₂O (40 mL).

-

Deuteration: The mixture is loaded into a high-pressure reactor and heated to 200°C with continuous stirring for 24 hours.

-

Work-up: After cooling to room temperature, the Pt/C catalyst is removed by filtration through Celite and a 0.22 µm filter.

-

Isolation: The filtrate is evaporated to dryness under reduced pressure to yield the deuterated phenylalanine.

-

Purification: If necessary, impurities can be removed by washing the crude product with ethanol.

Note: This process often leads to racemization, requiring a subsequent chiral resolution step to isolate the D-enantiomer.[5]

Enzymatic Synthesis of D-Phenylalanine via Stereoinversion

This protocol outlines a one-pot cascade reaction to convert L-phenylalanine to D-phenylalanine.[13][18][19]

-

Biocatalysts: Recombinant E. coli cells expressing L-amino acid deaminase (LAAD) and D-amino acid dehydrogenase (DAADH) are used as whole-cell biocatalysts. A formate dehydrogenase-based system is included for NADPH recycling.

-

Reaction Mixture: The reaction is carried out in a buffered solution containing L-phenylalanine as the substrate, the whole-cell biocatalysts, sodium formate, and NADP⁺.

-

Reaction Conditions: The reaction is typically run at a controlled temperature (e.g., 30-37°C) and pH for a specified period (e.g., 24-48 hours) with agitation.

-

Product Isolation: After the reaction, the cells are removed by centrifugation. The supernatant containing the D-phenylalanine is then further purified.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis and purification methods.

Table 1: Deuteration Efficiency of Phenylalanine

| Method | Catalyst/Reagent | Deuterium Source | Temperature (°C) | Time (h) | Deuteration Level (%) | Reference |

| Catalytic Exchange | Pt/C | D₂O / 2-propanol | 200 | 24 | >80 | [5] |

| Catalytic Exchange | Pd/C-H₂ | D₂O | 110 | 6 | 96 (β-position) | [6] |

| Acid Catalysis | 85% D₂SO₄ | D₂SO₄ | 50 | 60 | 90 (ring) | [8] |

Table 2: Enzymatic Synthesis and Resolution of D-Phenylalanine

| Method | Enzyme(s) | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Stereoinversion Cascade | LAAD, DAADH, FDH | L-Phenylalanine | Quantitative | >99 | [13] |

| Hydantoinase Process | Hydantoinase, Carbamoylase | 5-Benzylhydantoin | 98 (molar) | 99 | [10] |

| PAL Deracemization | PAL, LAAD, NH₃:BH₃ | p-Nitrocinnamic acid | 71 | 96 | [20] |

Purification and Characterization

Purification

-

Recrystallization: This is a standard technique to purify the final product based on differences in solubility.

-

Ion-Exchange Chromatography: This method can be used to separate the amino acid from charged impurities.

-

Chiral High-Performance Liquid Chromatography (HPLC): As mentioned, chiral HPLC is essential for both analytical assessment of enantiomeric purity and for preparative separation of D- and L-enantiomers.[16]

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR are used to confirm the positions and extent of deuteration.[5]

-

Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight and confirm the incorporation of deuterium.[1][4] It is also the primary technique where this compound serves as an internal standard.

-

Polarimetry: This technique is used to measure the optical rotation of the final product to confirm its enantiomeric identity.[5]

Visualizing the Workflow

The following diagrams illustrate the key workflows for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Enzymatic stereoinversion of L-Phenylalanine to D-Phenylalanine.

Conclusion

The synthesis and purification of this compound can be achieved through a variety of robust methods. The choice of a particular route will depend on factors such as the desired scale of production, required enantiomeric purity, and available resources. Catalytic deuteration followed by chiral resolution remains a common and versatile approach. However, enzymatic methods, particularly one-pot cascade reactions, offer an increasingly attractive alternative due to their high selectivity, efficiency, and sustainability. Careful purification and rigorous analytical characterization are paramount to ensure the final product meets the high-purity standards required for its intended applications in research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. DL-Phenylalanine (ring-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Chiral resolution - Wikipedia [en.wikipedia.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. mdpi.com [mdpi.com]

- 18. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D-Phenylalanine-d5: Structure and Isotopic Enrichment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Phenylalanine-d5, a deuterated form of the non-proteinogenic amino acid D-phenylalanine. It is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry applications. This document details its chemical structure, typical isotopic enrichment levels, and the analytical methodologies used to ensure its quality and purity.

Chemical Structure and Properties

This compound is a stable isotope-labeled amino acid where the five hydrogen atoms on the phenyl ring have been substituted with deuterium atoms. This substitution results in a mass shift of +5 Da compared to the unlabeled D-phenylalanine, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1][2]

-

Chemical Name: (2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid[3]

-

Appearance: Typically a white to off-white solid[4]

Quantitative Data Summary

The isotopic enrichment and chemical purity of commercially available this compound are critical parameters for its use in sensitive analytical applications. The following table summarizes typical specifications from various suppliers.

| Parameter | Specification | Supplier/Source Example |

| Isotopic Enrichment | ≥98 atom % D | Sigma-Aldrich[6] |

| ≥99% (deuterated forms d₁-d₅) | Cayman Chemical[5] | |

| 99.9% | MedchemExpress[4] | |

| Chemical Purity | ≥98% | Cambridge Isotope Laboratories, Inc.[7][8][9] |

| ≥99% (CP) | Sigma-Aldrich[6] | |

| 99.87% | MedchemExpress[1] | |

| 99.95% (HPLC) | MedchemExpress[4] |

Synthesis of this compound

The synthesis of deuterated amino acids like this compound can be achieved through various methods. While specific proprietary methods used by commercial suppliers are not publicly disclosed, general approaches include:

-

Enzymatic Methods: These are highly specific and environmentally friendly. One common approach is the hydantoinase-carbamoylase method, which can be adapted for deuterated starting materials.[10] Another enzymatic route involves the use of phenylalanine ammonia lyases in a multi-enzymatic cascade process to produce D-phenylalanine derivatives.[11][12]

-

Chemical Synthesis: A common chemical route involves the catalytic reduction (deuteriumation) of a suitable precursor. For example, the synthesis can start from a deuterated benzaldehyde derivative which is then converted to the corresponding oxazolone, followed by reduction and hydrolysis to yield the deuterated phenylalanine.[13]

Experimental Protocols

The quality control of this compound relies on several analytical techniques to confirm its identity, isotopic enrichment, and chemical purity.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for confirming the isotopic labeling pattern and quantifying the level of deuterium incorporation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.7 mL of D₂O or DMSO-d₆) in a clean, dry NMR tube. Ensure the chosen solvent does not have signals that overlap with the analyte's signals.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Key parameters to set include:

-

Number of scans (e.g., 16 or 32 for sufficient signal-to-noise).

-

Relaxation delay (e.g., 5 seconds to ensure full relaxation of protons).

-

Pulse width (calibrated for a 90° pulse).

-

Acquisition time (e.g., 2-4 seconds).

-

-

-

Data Analysis:

-

Integrate the residual proton signals in the aromatic region of the spectrum.

-

Integrate the signals from the non-deuterated positions (e.g., the α- and β-protons).

-

The isotopic enrichment is calculated by comparing the relative integrals of the residual aromatic protons to the integrals of the protons at the non-labeled positions. The lower the integral of the aromatic protons relative to the other protons, the higher the isotopic enrichment.

-

Determination of Chemical and Chiral Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate and quantify this compound from any unlabeled phenylalanine, its L-enantiomer, and other chemical impurities.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards of unlabeled D-Phenylalanine and L-Phenylalanine.

-

-

Instrumentation:

-

An HPLC system equipped with a UV or fluorescence detector.

-

A chiral column (e.g., Astec CHIROBIOTIC T) is necessary for separating the D- and L-enantiomers.

-

-

Chromatographic Conditions (Example for Chiral Separation):

-

Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.

-

Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 30:70:0.02, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 205 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

The chemical purity is determined by integrating the area of the this compound peak and comparing it to the total area of all peaks in the chromatogram.

-

The chiral purity is determined by the relative peak areas of the D- and L-enantiomers.

-

Determination of Isotopic Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for determining isotopic enrichment, especially at very low levels.

Methodology:

-

Sample Preparation (Derivatization):

-

Amino acids are typically not volatile enough for GC analysis and require derivatization. A common method is silylation.

-

React the this compound sample with a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) at an elevated temperature (e.g., 120 °C for 30 minutes) to form the corresponding TBDMS derivative.

-

Alternatively, for very low enrichment levels, phenylalanine can be enzymatically converted to phenylethylamine, which is then derivatized with heptafluorobutyric anhydride (HFBA).[14]

-

-

Instrumentation:

-

A GC system coupled to a mass spectrometer (quadrupole, time-of-flight, or ion trap).

-

A suitable capillary column (e.g., a 5% phenyl polymethylsiloxane column).

-

-

GC-MS Conditions (Example):

-

Inlet Temperature: 250-300 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 300-320 °C) at a rate of 10-20 °C/min.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Mode: Selected Ion Monitoring (SIM) to monitor the molecular ions and characteristic fragments of both the labeled (d5) and unlabeled (d0) derivatives.

-

-

Data Analysis:

-

The isotopic enrichment is determined by measuring the ion intensities of the molecular ion clusters for the d5- and d0-phenylalanine derivatives.

-

The ratio of the abundance of the d5-labeled ions to the sum of the abundances of the d5- and d0-labeled ions gives the atom percent excess.

-

Visualizations

The following diagrams illustrate key workflows in the analysis of this compound.

Caption: Quality control workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS 362049-55-6 | LGC Standards [lgcstandards.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. L -Phenyl-d5-alanine D = 98atom , = 99 CP 284664-89-7 [sigmaaldrich.com]

- 7. DL-Phenylalanine (ring-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. L-Phenylalanine (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-1258-5 [isotope.com]

- 9. L-Phenylalanine (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-1258-1 [isotope.com]

- 10. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]

- 11. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Contrasting Biological Activities of D-Phenylalanine and L-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the distinct biological roles, metabolic pathways, and therapeutic potential of the two stereoisomers of phenylalanine: D-phenylalanine (D-Phe) and L-phenylalanine (L-Phe). While structurally mirror images, their interactions within biological systems are markedly different, leading to unique physiological effects and pharmacological applications. This document provides a comprehensive overview, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding for research and development purposes.

Core Differences in Biological Function

L-Phenylalanine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. Its primary roles are fundamental to human physiology:

-

Protein Synthesis: As a component of the 20 proteinogenic amino acids, L-Phe is a crucial building block for proteins throughout the body.

-

Neurotransmitter Precursor: L-Phe is the precursor to L-tyrosine, which in turn is a precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. These neurotransmitters are vital for regulating mood, cognition, and the body's stress response.[1][2]

In stark contrast, D-Phenylalanine is a synthetic amino acid not typically found in nature and does not participate in protein synthesis.[3] Its biological significance lies in its ability to modulate the endogenous opioid system:

-

Enzyme Inhibition: D-Phe is recognized for its role as an inhibitor of enzymes that degrade enkephalins, which are naturally occurring peptides with opioid-like activity.[4][5] By inhibiting enzymes such as enkephalinase and carboxypeptidase A, D-Phe can increase the levels and prolong the action of these endogenous painkillers.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters that highlight the differences in the biological activity and pharmacokinetics of D- and L-phenylalanine.

| Parameter | L-Phenylalanine | D-Phenylalanine | Reference |

| Primary Biological Role | Protein synthesis, Neurotransmitter precursor | Enkephalinase inhibitor, Analgesic properties | [1][2][3][4] |

| Natural Occurrence | Essential amino acid found in dietary protein | Synthetic, not naturally occurring in significant amounts | [3][6] |

| Parameter | L-Phenylalanine | D-Phenylalanine | Reference |

| Nasal Bioavailability (in rats) | 96.3% | 35.2% | [7][8] |

| Primary Metabolic Enzyme | Phenylalanine hydroxylase | D-amino acid oxidase | [7] |

Signaling and Metabolic Pathways

The distinct metabolic fates of L- and D-phenylalanine are central to their different biological activities.

L-Phenylalanine Metabolic Pathway to Neurotransmitters

L-Phenylalanine is converted to L-tyrosine by the enzyme phenylalanine hydroxylase. L-tyrosine then serves as the substrate for a series of enzymatic reactions that produce dopamine, norepinephrine, and epinephrine.

D-Phenylalanine and the Endogenous Opioid System

D-Phenylalanine's primary mechanism of action involves the inhibition of enzymes that degrade enkephalins, thereby enhancing the body's natural pain-relief system.

Experimental Protocols

Clinical Trial for Chronic Pain (D-Phenylalanine)

A representative experimental design to evaluate the analgesic efficacy of D-phenylalanine in patients with chronic pain would be a double-blind, placebo-controlled, crossover study.[9][10]

-

Participants: A cohort of patients with a documented history of chronic pain, unresponsive to conventional therapies.

-

Design: A randomized, double-blind, crossover design where each participant receives both D-phenylalanine and a placebo for a defined period, separated by a washout period.

-

Intervention: Oral administration of D-phenylalanine (e.g., 250 mg, four times daily) or a matching placebo.[10]

-

Duration: Each treatment period would last for a predetermined duration (e.g., four weeks), followed by a washout period before crossing over to the other treatment arm.[10]

-

Outcome Measures: Pain intensity and relief are assessed using validated scales such as the Visual Analog Scale (VAS) and questionnaires. Functional improvements and any adverse effects are also monitored.

Clinical Trial for Depression (L-Phenylalanine)

An open-label study design has been used to investigate the antidepressant effects of L-phenylalanine.[1][11]

-

Participants: Patients diagnosed with depression according to standardized diagnostic criteria (e.g., ICD).

-

Design: An open-label, dose-escalating study.

-

Intervention: L-phenylalanine administered orally, with the dosage gradually increased (e.g., starting at 500 mg/day and escalating to a maximum tolerated or effective dose, up to 14 g/day in some studies).[11] Co-administration of pyridoxine (a cofactor in neurotransmitter synthesis) may also be included.[11]

-

Duration: The treatment period would typically be several weeks (e.g., 20 days to a few months).[1]

-

Outcome Measures: Changes in depressive symptoms are evaluated using standardized depression rating scales (e.g., Hamilton Depression Rating Scale, Beck Depression Inventory) and global clinical impression scores.[1]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a clinical trial investigating the effects of D- or L-phenylalanine.

Conclusion

The stereoisomers of phenylalanine, L-phenylalanine and D-phenylalanine, exhibit profoundly different biological activities. L-phenylalanine is an essential building block for life, contributing to protein structure and serving as a precursor to vital neurotransmitters. In contrast, D-phenylalanine acts as a modulator of the endogenous pain-relief system. This clear divergence in function underscores the principle of stereospecificity in biological systems and presents distinct opportunities for therapeutic intervention. Further research, particularly well-designed, placebo-controlled clinical trials, is necessary to fully elucidate the therapeutic potential and safety profiles of both D- and L-phenylalanine for various clinical applications.

References

- 1. Dl-phenylalanine in depressed patients: an open study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [DL-phenylalanine as an antidepressant. Open study (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylalanine - Wikipedia [en.wikipedia.org]

- 4. D-Phenylalanine - Wikipedia [en.wikipedia.org]

- 5. legerepharm.com [legerepharm.com]

- 6. liftmode.com [liftmode.com]

- 7. benchchem.com [benchchem.com]

- 8. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 10. Analgesic effectiveness of D-phenylalanine in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylalanine for the Treatment of Depression |… | Clinician.com [clinician.com]

An In-depth Technical Guide on the Natural Occurrence and Function of D-Phenylalanine in Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-phenylalanine, the dextrorotatory enantiomer of the essential amino acid phenylalanine, has long been considered a "non-natural" amino acid with limited biological roles. However, emerging research has unveiled its presence across various kingdoms of life and highlighted its significant physiological and pharmacological functions. This technical guide provides a comprehensive overview of the current understanding of D-phenylalanine, focusing on its natural occurrence, biosynthesis, physiological functions, and the experimental methodologies used to study it. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the expanding field of D-amino acid biology.

Natural Occurrence of D-Phenylalanine

While L-amino acids are the primary building blocks of proteins, D-amino acids, including D-phenylalanine, are found in various organisms, from bacteria to mammals. Their concentrations are generally lower than their L-counterparts and can vary depending on the species, tissue, and developmental stage.

Table 1: Quantitative Data on the Natural Occurrence of D-Phenylalanine

| Organism Type | Species/Tissue | D-Phenylalanine Concentration | Reference |

| Bacteria | Escherichia coli | Growth medium dependent, up to several micromolar | [1] |

| Bacillus subtilis | Present in peptidoglycan and released into the medium | [2] | |

| Plants | Arabidopsis thaliana | Low nanomolar range in various tissues | [3][4] |

| Mammals | Mouse Brain (Cortex) | ~10-30% of total phenylalanine | [5] |

| Mouse Brain (Hippocampus) | ~10-30% of total phenylalanine | [5] | |

| Rat Brain | Increased levels after intraperitoneal injection | [6] | |

| Human Plasma | Low micromolar range | [7] |

Biosynthesis and Metabolism

In contrast to L-phenylalanine, which is synthesized via the shikimate pathway, the biosynthesis of D-phenylalanine is less universally defined and can occur through several mechanisms.

In many bacteria, the conversion of L-phenylalanine to D-phenylalanine is catalyzed by enzymes such as phenylalanine racemase. Another pathway involves the action of D-amino acid aminotransferases, which can produce D-phenylalanine from its corresponding α-keto acid, phenylpyruvate.

In mammals, the presence of D-phenylalanine is often attributed to gut microbiota, dietary intake, and non-enzymatic racemization in aged proteins. While the body can convert a small amount of D-phenylalanine to L-phenylalanine, its overall metabolism and clearance are less efficient than for the L-isomer, with a portion being excreted in the urine.[8]

Physiological Functions and Signaling Pathways

D-phenylalanine exerts its biological effects through various mechanisms, including enzyme inhibition and receptor interaction.

Analgesic Effects via Enkephalinase Inhibition

One of the most studied functions of D-phenylalanine is its analgesic (pain-relieving) effect.[9] This is primarily attributed to its ability to inhibit the enzyme carboxypeptidase A, which is involved in the degradation of enkephalins.[10] Enkephalins are endogenous opioid peptides that play a crucial role in pain management. By inhibiting their degradation, D-phenylalanine increases the levels and prolongs the action of enkephalins, leading to an analgesic response.[9][11][12]

The binding of D-phenylalanine to carboxypeptidase A occurs in the enzyme's C-terminal hydrophobic pocket. The carboxylate group of D-phenylalanine forms a salt link with Arg-145 of the enzyme, while the α-amino group interacts with Glu-270.[13] This binding competitively inhibits the access of enkephalins to the active site.

References

- 1. Transcriptomics and metabolomics analysis of L-phenylalanine overproduction in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Synthesis by Extracts from Bacillus subtilis Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylalanine biosynthesis in Arabidopsis thaliana. Identification and characterization of arogenate dehydratases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine and Phenylalanine Are Synthesized within the Plastids in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenylalanine - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Binding of D-phenylalanine and D-tyrosine to carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sweetness - Wikipedia [en.wikipedia.org]

D-Phenylalanine-d5 role in neurotransmitter synthesis studies

An In-depth Technical Guide on the Role of D-Phenylalanine-d5 in Neurotransmitter Synthesis Studies

Introduction

The study of neurotransmitter synthesis is fundamental to understanding the complex signaling that governs brain function and behavior. Amino acids are the foundational building blocks for many key neurotransmitters. Within this context, Phenylalanine, an essential amino acid, presents a fascinating case of stereoisomer-specific roles. While L-Phenylalanine is a direct precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—its enantiomer, D-Phenylalanine, exhibits distinct pharmacological activities.[1][2]

This technical guide focuses on the specific role of This compound , a stable isotope-labeled variant of D-Phenylalanine. The incorporation of five deuterium atoms creates a "heavy" version of the molecule that is chemically identical to D-Phenylalanine but distinguishable by mass spectrometry. This property makes this compound an invaluable tool for researchers, primarily serving two critical functions in the study of neurotransmitter systems:

-

A Tracer for Metabolic Pathway Analysis: To track the absorption, distribution, metabolism, and excretion (ADME) of D-Phenylalanine in vivo.

-

An Internal Standard for Quantitative Analysis: To ensure the highest accuracy and precision in measuring concentrations of D-Phenylalanine in biological samples using mass spectrometry.

This document will provide an in-depth exploration of these roles, complete with experimental protocols, data representation, and pathway visualizations for researchers, scientists, and drug development professionals.

The Dichotomy of Phenylalanine Isomers in Neurobiology

The biological roles of L- and D-Phenylalanine are markedly different. L-Phenylalanine is integrated into the primary metabolic pathways for protein and neurotransmitter synthesis, whereas D-Phenylalanine's effects are primarily mediated through the inhibition of specific enzymes.

L-Phenylalanine: The Biosynthetic Precursor

L-Phenylalanine obtained from dietary protein is the starting point for the synthesis of L-Tyrosine, a crucial step catalyzed by the enzyme phenylalanine hydroxylase.[3][4] L-Tyrosine is then hydroxylated to form L-DOPA, which is subsequently decarboxylated to produce dopamine.[5][6] This pathway is the principal source of dopamine, which is itself a precursor for norepinephrine and epinephrine.[5]

D-Phenylalanine: The Neuromodulator

In contrast, D-Phenylalanine is not a significant substrate for protein synthesis.[7] Its primary recognized mechanism of action is the inhibition of enkephalinase enzymes, such as carboxypeptidase A.[8][9][10] These enzymes are responsible for the degradation of endogenous opioid peptides called enkephalins. By inhibiting their breakdown, D-Phenylalanine elevates the levels and prolongs the activity of these natural pain-relieving and mood-influencing peptides.[7][11] While some evidence suggests a minor metabolic conversion of D- to L-Phenylalanine may occur, its primary role is not as a direct neurotransmitter precursor.[1]

This compound as a Tracer in Metabolic Studies

Using this compound as a metabolic tracer allows researchers to precisely track its journey through a biological system. This is crucial for determining its bioavailability, tissue distribution, and metabolic fate, including the rate of any potential conversion to L-Phenylalanine.

Experimental Protocol: In Vivo Tracer Study

This protocol outlines a typical experiment to quantify the concentration of this compound and its potential metabolites in rat plasma and brain tissue.

1. Materials and Reagents:

-

This compound (≥98% isotopic purity)

-

Male Sprague-Dawley rats (250-300g)

-

Vehicle for administration (e.g., 0.9% saline)

-

Internal Standard for LC-MS/MS (e.g., D-Phenylalanine-d8 or other suitable labeled compound)

-

Acetonitrile (LC-MS grade) with 0.1% formic acid

-

Water (LC-MS grade) with 0.1% formic acid

-

Protein precipitation solution (e.g., ice-cold methanol)

-

Homogenization buffer

2. Methodology:

-

Administration: A cohort of rats is administered a single oral or intravenous dose of this compound (e.g., 10 mg/kg).

-

Sample Collection: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), blood samples are collected via tail vein into heparinized tubes. At the final time point, animals are euthanized, and brain tissue is rapidly dissected and flash-frozen.

-

Plasma Preparation: Blood samples are centrifuged (4°C, 3000 x g, 15 min) to separate plasma.

-

Brain Tissue Homogenization: Brain tissue is weighed and homogenized in 4 volumes of ice-cold buffer.

-

Sample Extraction:

-

To 50 µL of plasma or brain homogenate, add 200 µL of ice-cold methanol containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

-

-

LC-MS/MS Analysis: Analyze the reconstituted sample to detect and quantify this compound and any suspected labeled metabolites (e.g., L-Phenylalanine-d5, Tyrosine-d4).

Data Presentation: Hypothetical Tracer Study Results

The quantitative data from such a study can be summarized to show the pharmacokinetic profile of the administered compound.

| Time Point (min) | D-Phe-d5 Plasma Conc. (ng/mL) | D-Phe-d5 Brain Conc. (ng/g tissue) | L-Phe-d5 Brain Conc. (ng/g tissue) |

| 15 | 1250.5 ± 110.2 | 85.2 ± 9.8 | < LLOQ |

| 30 | 2345.8 ± 201.5 | 150.6 ± 15.1 | 5.1 ± 1.2 |

| 60 | 1877.3 ± 165.9 | 121.3 ± 11.5 | 8.9 ± 2.1 |

| 120 | 956.1 ± 88.4 | 65.7 ± 7.3 | 10.2 ± 2.5 |

| 240 | 312.6 ± 45.1 | 22.1 ± 4.9 | 7.5 ± 1.9 |

| Data are presented as Mean ± SEM. LLOQ = Lower Limit of Quantification. |

This compound as an Internal Standard for Quantitative Analysis

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is essential for achieving reliable results. The IS is a compound added at a known concentration to all samples, calibrators, and quality controls. It corrects for variability during sample preparation and for matrix effects during ionization in the mass spectrometer. A stable isotope-labeled version of the analyte is the ideal IS because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the entire analytical process.

Experimental Protocol: Quantification of D-Phenylalanine using D-Phe-d5 as IS

1. Objective: To accurately measure the concentration of D-Phenylalanine in human plasma.

2. Materials and Reagents:

-

D-Phenylalanine (analyte)

-

This compound (Internal Standard, IS)

-

Human plasma (K2-EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid

3. Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of D-Phenylalanine in 50% methanol.

-

Prepare a 1 mg/mL stock solution of this compound (IS) in 50% methanol.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the D-Phenylalanine stock solution with blank plasma to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

-

Preparation of Working IS Solution:

-

Dilute the IS stock solution in methanol to a working concentration (e.g., 100 ng/mL).

-

-

Sample Preparation:

-

Pipette 50 µL of each calibrator, quality control sample, and unknown plasma sample into a microcentrifuge tube.

-

Add 150 µL of the working IS solution (in methanol) to each tube.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: Standard HPLC/UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

The concentration of D-Phenylalanine in unknown samples is calculated from a calibration curve. The curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards.

-

Data Presentation: Typical LC-MS/MS Parameters

The specificity of the analysis is achieved by monitoring unique precursor-to-product ion transitions for both the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| D-Phenylalanine | 166.1 | 120.1 | 15 |

| This compound | 171.1 | 125.1 | 15 |

| Values are illustrative and require optimization for a specific instrument. |

Conclusion

This compound does not directly participate in the primary pathways of catecholamine synthesis. However, its role in neurotransmitter research is both critical and indispensable. As a stable isotope-labeled tracer, it provides unparalleled insight into the pharmacokinetics and metabolism of D-Phenylalanine, a compound of increasing interest for its neuromodulatory and analgesic properties.[12][13] As a "gold standard" internal standard, it enables the highly accurate and precise quantification of D-Phenylalanine, which is essential for preclinical and clinical studies. Therefore, this compound serves as a fundamental analytical tool, empowering researchers to conduct rigorous, reproducible, and meaningful investigations into the complex world of neurotransmitter modulation.

References

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

- 3. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine precursors and brain function in phenylalanine hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine - Wikipedia [en.wikipedia.org]

- 6. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. itcpharmacy.com [itcpharmacy.com]

- 8. medcentral.com [medcentral.com]

- 9. Hypothesizing Balancing Endorphinergic and Glutaminergic Systems to Treat and Prevent Relapse to Reward Deficiency Behaviors: Coupling D-Phenylalanine and N-Acetyl-L-Cysteine (NAC) as a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clinmedjournals.org [clinmedjournals.org]

- 11. The Best Amino Acid for Depression, Anxiety and Pain — Optimal Living Dynamics [optimallivingdynamics.com]

- 12. chemimpex.com [chemimpex.com]

- 13. nbinno.com [nbinno.com]

A Technical Whitepaper on the Preliminary Investigation of D-Phenylalanine for Pain Management

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylalanine (DPA), a stereoisomer of the essential amino acid L-phenylalanine, has been investigated as a potential analgesic agent. Preliminary research suggests its mechanism of action involves the inhibition of enzymes responsible for the degradation of endogenous opioid peptides, namely endorphins and enkephalins. This activity may lead to elevated levels and prolonged availability of these natural pain-relievers, thereby enhancing the body's own analgesic system. Early studies in both animal models and humans have yielded mixed results, with some reports indicating significant pain relief, particularly for chronic pain states, while more rigorous controlled trials have failed to demonstrate a significant effect compared to placebo. This technical guide synthesizes the findings from key preliminary studies, details the experimental protocols employed, and presents quantitative data to provide a comprehensive overview for researchers and professionals in the field of drug development.

Proposed Mechanism of Action: Enhancing Endogenous Opioid Signaling

The primary hypothesis for D-phenylalanine's analgesic effect centers on its ability to modulate the endogenous opioid system. Endorphins and enkephalins are naturally occurring peptides that bind to opioid receptors, producing analgesia.[1] However, their action is typically short-lived due to rapid enzymatic degradation.[1][2]

D-phenylalanine is proposed to act as an inhibitor of specific enzymes, particularly carboxypeptidase A and enkephalinase, which are responsible for breaking down these opioid peptides.[1][3][4][5] By slowing this degradation process, DPA may increase the concentration and prolong the activity of endorphins and enkephalins at their receptor sites, thus potentiating the body's natural pain management capabilities.[3][6][7] This proposed pathway suggests an indirect opioid-agonist effect, which in some animal studies was found to be reversible by the opioid antagonist naloxone.[2]

Summary of Preclinical Data

Animal studies have provided initial evidence for DPA's analgesic potential, although results vary by species and experimental model. High doses in rats have been shown to produce a naloxone-reversible analgesic effect, suggesting an opioid-mediated pathway.[2] However, a study using a primate model did not find a statistically significant or naloxone-reversible effect, indicating potential species-specific differences in drug action.[8]

| Study Type | Animal Model | Dosage | Key Findings | Reference |

| Stress-Induced Analgesia | Rats | 250 mg/kg | Elicited naloxone-reversible analgesia. | [2] |

| Stress-Induced Analgesia | Rats | 25-100 mg/kg (IP) | Reduced the analgesic effects of non-opioid cold-water swim stress. | [2] |

| Acute Pain Model | Monkeys (M. fascicularis) | 500 mg/kg (p.o.) | Produced a small, non-statistically significant, and non-naloxone reversible increase in aversive threshold. | [8] |

Detailed Experimental Protocol: Stress-Induced Analgesia in Rats

This study evaluated the dose-dependent effects of D-phenylalanine on a non-opioid analgesic treatment (cold-water swims) and compared it with morphine.[2]

-

Subjects: Male rats.

-

Baseline Measurement: Flinch-jump thresholds were determined as a baseline measure of nociception.

-

Grouping: Rats were divided into three main groups receiving D-phenylalanine (25, 50, or 100 mg/kg intraperitoneally) or a saline control.

-

Experimental Conditions: Each group was tested under three conditions:

-

Drug/Saline administered alone.

-

Drug/Saline administered with cold-water swim (CWS) stress (2°C for 3.5 minutes).

-

Drug/Saline administered with morphine (5 mg/kg, SC).

-

-

Outcome Measures: Analgesic effects were measured by changes in flinch-jump thresholds post-treatment. Hypothermic effects were also monitored.

-

Results: D-phenylalanine significantly reduced the analgesic effects of CWS but did not affect morphine-induced analgesia, suggesting that it may interfere with non-opioid pain-inhibitory systems while acting on opioid-related pathways.[2]

Summary of Human Clinical Data

Clinical research into D-phenylalanine for pain management is limited and has produced conflicting results. While some preliminary and observational studies report positive outcomes, the most rigorous, controlled trial found no significant benefit over placebo.[4][5] The response rate in preliminary studies has been cited to range from 32% to 75%.[4][5]

| Study / Report Type | Condition(s) | Subjects (n) | Dosage Regimen | Key Findings | Reference |

| Double-Blind Crossover Trial | Chronic Pain (varied etiology) | 30 | 250 mg DPA, 4 times/day for 4 weeks | No significant analgesic effect compared to placebo. 25% reported more relief on DPA vs. 22% on placebo. | [4][5] |

| Preliminary Trial | Osteoarthritis | Not specified | 250 mg, 3-4 times/day | Pain relief reported to begin within 4-5 weeks. | |

| Clinical Experience (Observational) | Chronic Pain | Not specified | 500-2000 mg, 2-4 times/day | Reports of pain relief within 10 minutes of a 500 mg dose. | [3] |

| Acupuncture Potentiation | Low Back Pain | 30 | 4 grams, 30 min prior to acupuncture | "Good to excellent" results in 18 of 30 patients (not statistically significant). | [9] |

| Acupuncture Potentiation | Dental Extraction | Not specified | 2 grams, 1 hour prior to procedure | Increased pain threshold. | [1] |

Detailed Experimental Protocol: Double-Blind Crossover Trial (Walsh et al., 1986)

This study represents the most rigorous clinical evaluation of DPA for chronic pain to date.[4][5]

-

Study Design: A double-blind, randomized, crossover evaluation.

-

Subjects: 30 patients with chronic pain from diverse causes that had not been relieved by other treatments.

-

Intervention: Patients were stabilized on their existing therapeutic regimens and then received either D-phenylalanine (250 mg, orally, four times a day) or an identical lactose placebo.

-

Duration and Crossover: The treatment period was four weeks, after which the groups were crossed over to the alternate treatment for an additional four weeks.

-

Outcome Measures: Pain was quantified using a Visual Analog Scale (VAS) and a cold pressor test.

-

Results: The study concluded there was no significant analgesic effect from D-phenylalanine in this chronic pain population when compared to placebo. Data from panaires showed that 25% of patients reported more pain relief on DPA, 22% reported more relief on placebo, and 53% reported no difference.[4][5]

Discussion and Future Directions

The existing body of research on D-phenylalanine for pain management is marked by a significant discrepancy between early positive reports and the negative results of a well-controlled clinical trial.[4][5][9] Several factors could contribute to this disparity:

-

Patient Population: The analgesic effect of DPA may be specific to certain types of chronic pain or patient profiles not fully captured in the broad etiology of the Walsh et al. study. Low baseline levels of endorphins have been noted in some chronic pain sufferers, who may be more likely to respond.[1]

-

Dosage and Duration: The dosage of 1 g/day used in the controlled trial may have been insufficient.[4][5] Observational reports and studies on acupuncture potentiation have used significantly higher doses (up to 4 g/day ).[3] Furthermore, some reports suggest that benefits may take several weeks to manifest.[9]

-

Synergistic Effects: DPA may be more effective as an adjunct therapy. It has been reported to potentiate the effects of acupuncture and may allow for dose reduction of opioid medications, though this requires further validation.[6][7][10]

For drug development professionals, D-phenylalanine presents a compound with a plausible, non-addictive mechanism for pain relief. However, its clinical efficacy remains unproven. Future research should prioritize:

-

Dose-Ranging Studies: Rigorous, controlled trials are needed to establish an optimal therapeutic dose.

-

Targeted Patient Selection: Studies should focus on specific pain conditions (e.g., osteoarthritis, neuropathic pain) and potentially use biomarkers to identify patients most likely to respond.

-

Adjunctive Therapy Trials: The potential for DPA to enhance other analgesic treatments, like opioids or acupuncture, warrants further investigation in controlled settings.

Conclusion

Preliminary studies on D-phenylalanine suggest a potential role in pain management through the inhibition of enkephalin-degrading enzymes. While early preclinical data and observational reports are encouraging, the sole double-blind, placebo-controlled trial failed to demonstrate efficacy. The current evidence is insufficient to support its clinical use. For the scientific and drug development community, DPA remains an intriguing compound whose true therapeutic potential can only be determined through further, more robust, and targeted clinical investigation.

References

- 1. itcpharmacy.com [itcpharmacy.com]

- 2. Antagonism of stress-induced analgesia by D-phenylalanine, an anti-enkephalinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medcentral.com [medcentral.com]

- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 5. Analgesic effectiveness of D-phenylalanine in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DL-phenylalanine markedly potentiates opiate analgesia - an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylalanine – Health Information Library | PeaceHealth [peacehealth.org]

- 10. isom.ca [isom.ca]

The Role of D-Phenylalanine in Mood Regulation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylalanine, a non-proteinogenic amino acid, has been the subject of exploratory research for its potential role in mood regulation. Its primary proposed mechanisms of action involve the inhibition of enkephalin-degrading enzymes and its role as a precursor to the trace amine β-phenylethylamine (PEA), both of which are implicated in pathways governing mood and emotional states. This technical guide provides an in-depth review of the existing scientific literature on D-phenylalanine, focusing on its biochemical mechanisms, preclinical and clinical evidence of its effects on mood, and detailed experimental methodologies from key studies. Quantitative data from these studies are summarized, and relevant signaling and experimental workflows are visualized to facilitate a deeper understanding of its potential therapeutic applications in mood disorders.

Introduction

Phenylalanine is an essential amino acid that exists in two stereoisomers: L-phenylalanine and D-phenylalanine. L-phenylalanine is a constituent of proteins and a precursor to tyrosine, which in turn is a precursor for the synthesis of catecholamine neurotransmitters such as dopamine and norepinephrine.[1] D-phenylalanine is not incorporated into proteins and is metabolized differently.[2] Its purported effects on mood are thought to be mediated through distinct biochemical pathways.

Early research in the 1970s and 1980s explored the potential of D- and DL-phenylalanine as antidepressant agents.[3][4][5][6] These investigations were prompted by the "phenylethylamine hypothesis of affective behavior," which posited that a deficiency in the brain amine phenylethylamine (PEA) might underlie depressive disorders.[7] D-phenylalanine was investigated for its potential to increase PEA levels and for its ability to inhibit the enzymatic degradation of endogenous opioids known as enkephalins, which are involved in pain and mood regulation.[8] This whitepaper will delve into the scientific evidence supporting these mechanisms and evaluate the findings from key experimental studies.

Mechanism of Action

The mood-regulating effects of D-phenylalanine are primarily attributed to two distinct, yet potentially synergistic, mechanisms:

Inhibition of Enkephalin Degradation

Enkephalins are endogenous opioid peptides that play a role in pain modulation and are also thought to influence mood.[9] Their signaling is terminated by enzymatic degradation. D-phenylalanine is a known inhibitor of carboxypeptidase A, an enzyme that contributes to the breakdown of enkephalins.[10][11] By inhibiting this enzyme, D-phenylalanine is hypothesized to increase the synaptic availability of enkephalins, leading to enhanced opioid receptor signaling, which may contribute to an antidepressant effect.[8]

References

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Therapy of depression by phenylalanine. Preliminary note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dl-phenylalanine in depressed patients: an open study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [DL-phenylalanine as an antidepressant. Open study (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DL-phenylalanine versus imipramine: a double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]

- 9. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Carboxypeptidase_A [collab.its.virginia.edu]

- 11. Enkephalin degrading enzymes: metalloproteases with high potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to D-Phenylalanine-d5: Suppliers, Purity, and Applications

For researchers, scientists, and drug development professionals, stable isotope-labeled compounds are indispensable tools. This guide provides a comprehensive overview of D-Phenylalanine-d5, a deuterated form of the D-isomer of phenylalanine. We will delve into its suppliers, typical purity specifications, and its primary applications, complete with a detailed experimental protocol and workflow visualizations.

This compound serves as a valuable internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its use is particularly prominent in pharmacokinetic studies and metabolic research, where it helps in tracing and quantifying its non-labeled counterpart in biological matrices.[3][4][5]

Suppliers and Purity Specifications

The selection of a reliable supplier is crucial for ensuring the accuracy and reproducibility of experimental results. Purity, especially isotopic enrichment, is a key specification. Below is a summary of commercially available this compound from various suppliers.

| Supplier | Product Name | CAS Number | Chemical Purity (Typical) | Isotopic Enrichment (Typical) | Notes |

| MedChemExpress | This compound | 362049-55-6 | 99.95% (HPLC) | 99.9% | Certificate of Analysis available, for research use only.[1][6] |

| Cambridge Isotope Laboratories, Inc. | DL-Phenylalanine (ring-D₅, 98%) | - | ≥98% | 98% | Offered as a DL mixture. Applications in metabolomics and proteomics.[7][8] |

| Simson Pharma Limited | This compound | 362049-55-6 | High Quality | - | Certificate of Analysis is provided with the product.[9] |

| Clearsynth | D-Phenylalanine D5 | 362049-55-6 | High Quality | - | Certificate of Analysis is provided with the product.[10] |

| Biosynth | This compound | 362049-55-6 | - | - | Offered as a reference standard for pharmaceutical testing.[11] |

| LGC Standards | This compound | 362049-55-6 | - | - | Provides detailed chemical data including IUPAC name and InChI key.[12] |

Note: Purity and isotopic enrichment can vary by batch. Always refer to the supplier's Certificate of Analysis for specific lot information.

Core Applications and Methodologies

Deuterium-labeled amino acids are powerful tools for tracing metabolic pathways and are invaluable as internal standards in quantitative mass spectrometry.[3][13] this compound is chemically identical to its non-labeled counterpart, allowing it to co-elute during liquid chromatography, but its increased mass allows for clear differentiation in a mass spectrometer.[3] This property is fundamental to its use as an internal standard for accurate quantification.

Metabolic Fate of Phenylalanine

Phenylalanine is an essential aromatic amino acid that serves as a precursor for several key molecules, including melanin, dopamine, and thyroxine.[14] In the body, L-phenylalanine is primarily converted to tyrosine by the enzyme phenylalanine hydroxylase.[15] D-phenylalanine is not readily incorporated into proteins and is metabolized through different pathways. Understanding the metabolic fate of phenylalanine is crucial when designing tracer studies.[16][17][18]

Caption: Simplified metabolic pathway of Phenylalanine.

Experimental Protocols

Protocol: Quantification of D-Phenylalanine in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantitative analysis of D-Phenylalanine in a biological matrix, such as human plasma.

1. Materials and Reagents:

-

D-Phenylalanine (analyte)

-

This compound (internal standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Human plasma (blank)

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Phenylalanine in a suitable solvent (e.g., 50:50 ACN/Water) to make a 1 mg/mL stock solution.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner.

-

Working Solutions: Serially dilute the stock solutions with the solvent to prepare a series of calibration standards and a working solution for the internal standard.

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (e.g., in ACN with 0.1% FA). The ACN will precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% FA.

-

Mobile Phase B: ACN with 0.1% FA.

-

Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

D-Phenylalanine: Q1/Q3 transition (e.g., m/z 166.1 -> 120.1).

-

This compound (IS): Q1/Q3 transition (e.g., m/z 171.1 -> 125.1).

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for quantification using a deuterated internal standard.

By leveraging the unique properties of this compound, researchers can achieve highly accurate and precise quantification of its unlabeled analogue, facilitating advancements in drug development and metabolic research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. L-Phenylalanine (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-1258-5 [isotope.com]

- 8. DL-Phenylalanine (ring-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. This compound | CAS No- 362049-55-6 | Simson Pharma Limited [simsonpharma.com]

- 10. clearsynth.com [clearsynth.com]

- 11. This compound | 362049-55-6 | MPA04955 | Biosynth [biosynth.com]

- 12. This compound | CAS 362049-55-6 | LGC Standards [lgcstandards.com]

- 13. benchchem.com [benchchem.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 16. Frontiers | Biosynthesis and Metabolic Fate of Phenylalanine in Conifers [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Biosynthesis and Metabolic Fate of Phenylalanine in Conifers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: D-Phenylalanine-d5 as an Internal Standard in LC-MS/MS for Accurate Quantification of Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of L-phenylalanine, an essential amino acid, is critical in various research and clinical settings, particularly in the diagnosis and monitoring of metabolic disorders such as Phenylketonuria (PKU). Phenylketonuria is an inborn error of metabolism characterized by the inability to metabolize phenylalanine, leading to its accumulation and causing severe neurological damage if left untreated. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of small molecules like phenylalanine in complex biological matrices due to its high sensitivity and selectivity.